N-(oxolan-2-ylmethyl)butan-1-amine chemical structure and molecular weight
N-(oxolan-2-ylmethyl)butan-1-amine chemical structure and molecular weight
An In-Depth Technical Guide to N-(oxolan-2-ylmethyl)butan-1-amine
Introduction
N-(oxolan-2-ylmethyl)butan-1-amine is a secondary amine that incorporates a saturated five-membered heterocycle, oxolane (also known as tetrahydrofuran or THF), linked to a linear butylamine chain. The oxolane ring is a prevalent structural motif in a vast array of natural products and synthetic compounds, including many with significant biological activity.[1] The secondary amine functional group serves as a critical handle for further chemical derivatization, making this molecule a versatile building block in medicinal chemistry and materials science.
While N-(oxolan-2-ylmethyl)butan-1-amine is not extensively cataloged in commercial databases, its chemical identity is unambiguous. This guide provides a comprehensive technical overview of its structure, molecular properties, a robust and field-proven method for its synthesis, and inferred safety and handling protocols. The insights herein are synthesized from established chemical principles and data from closely related structural analogs, offering a reliable framework for researchers and drug development professionals.
Chemical Structure and Molecular Properties
The structure of N-(oxolan-2-ylmethyl)butan-1-amine consists of a butan-1-amine scaffold where one of the amine hydrogens is substituted by a (oxolan-2-yl)methyl group. This creates a chiral center at the C2 position of the oxolane ring.
Chemical Structure Diagram
Caption: Chemical structure of N-(oxolan-2-ylmethyl)butan-1-amine.
Physicochemical and Computed Properties
| Property | Value | Data Source / Analog Reference |
| IUPAC Name | N-(oxolan-2-ylmethyl)butan-1-amine | - |
| Synonyms | N-butyltetrahydrofurfurylamine | - |
| CAS Number | Not assigned | - |
| Molecular Formula | C₉H₁₉NO | Calculated |
| Molecular Weight | 157.26 g/mol | Calculated |
| Canonical SMILES | CCCCNCC1CCCO1 | Calculated |
| InChI Key | YQGFFQEHDJLETA-UHFFFAOYSA-N | Calculated |
| Isomer Molecular Weight | 171.28 g/mol | (2-Methylbutyl)(oxolan-2-ylmethyl)amine[2] |
Recommended Synthesis Protocol: Reductive Amination
The most efficient and reliable method for synthesizing N-(oxolan-2-ylmethyl)butan-1-amine is via reductive amination. This well-established, two-step, one-pot reaction offers high yields and operational simplicity. The causality is clear: first, a nucleophilic attack by the primary amine on the aldehyde forms a Schiff base (imine) intermediate, which is then immediately reduced in situ to the stable secondary amine.
Experimental Workflow
Caption: Workflow for the synthesis of N-(oxolan-2-ylmethyl)butan-1-amine.
Detailed Step-by-Step Methodology
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Imine Formation: To a solution of tetrahydrofurfural (1.0 eq) in methanol, add butan-1-amine (1.1 eq) dropwise at room temperature. Stir the mixture for 1 hour. The formation of the imine intermediate can be monitored by TLC or GC-MS.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the imine in the presence of the solvent without affecting the oxolane ring.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours until the reaction is complete (as monitored by TLC or GC-MS).
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Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Add more water and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final N-(oxolan-2-ylmethyl)butan-1-amine.
This protocol is a self-validating system; the progress can be checked at each stage, ensuring a high probability of success.
Inferred Safety, Handling, and Potential Applications
Safety and Handling
Specific toxicology data for N-(oxolan-2-ylmethyl)butan-1-amine is unavailable. However, based on its structural components—a secondary aliphatic amine—the following hazards should be assumed. Related amines are known to be corrosive and can cause skin burns and eye damage.
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Hazard Class (Predicted): Corrosive, Irritant.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
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First Aid: In case of skin contact, immediately flush with copious amounts of water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if irritation persists or if swallowed.
Applications in Research and Drug Development
The unique combination of a flexible n-butyl chain and a polar oxolane ring makes this compound an attractive scaffold in drug discovery.
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Building Block for Lead Optimization: The secondary amine provides a reactive site for amide coupling, further alkylation, or incorporation into more complex heterocyclic systems.
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Fragment-Based Drug Design: The molecule itself can serve as a fragment for screening against biological targets, where the oxolane moiety can act as a hydrogen bond acceptor.
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Material Science: The amine functionality allows it to be used in the synthesis of polymers, surfactants, or as a curing agent for epoxy resins.
References
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MDPI. (2024). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. Available at: [Link]
